1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole is a compound that combines the structural features of benzimidazole and oxadiazole Benzimidazole is known for its presence in various bioactive molecules, while oxadiazole is a versatile heterocycle often found in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Coupling with benzimidazole: The final step involves coupling the oxadiazole derivative with benzimidazole, which can be done using various coupling agents like EDC·HCl and sodium acetate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole can undergo several types of chemical reactions:
Scientific Research Applications
1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme inhibition and receptor binding.
Industry: It can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.
Pathways involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole can be compared with other similar compounds:
1-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole: This compound has a cyclopropyl group instead of a cyclohexyl group, which may affect its biological activity and chemical reactivity.
1-[2-(5-methoxymethyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole: The presence of a methoxymethyl group can influence the compound’s solubility and pharmacokinetic properties.
1-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole: The isopropyl group may alter the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H20N4O/c1-2-6-13(7-3-1)17-19-16(20-22-17)10-11-21-12-18-14-8-4-5-9-15(14)21/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
InChI Key |
ZYTHDRJNQBIYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.